molecular formula C15H14N4O2S2 B2375195 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 1115279-23-6

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2375195
CAS No.: 1115279-23-6
M. Wt: 346.42
InChI Key: VSBWLYUCIGCSGT-UHFFFAOYSA-N
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Description

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a complex organic compound belonging to the class of thiazolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiolating agent.

    Attachment of the p-Tolylacetamide Moiety: The final step involves the acylation of the intermediate with p-tolylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxylated thiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The presence of the methylthio and p-tolylacetamide groups can enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar bicyclic structures but different substituents.

    Pyrimidinone Derivatives: Compounds with a pyrimidinone core but lacking the thiazole ring.

    Thiazole Derivatives: Compounds with a thiazole ring but different fused ring systems.

Uniqueness

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is unique due to its specific combination of a thiazole ring fused to a pyrimidine ring, along with the presence of a methylthio group and a p-tolylacetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-3-5-10(6-4-9)17-11(20)7-19-8-16-13-12(14(19)21)23-15(18-13)22-2/h3-6,8H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBWLYUCIGCSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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